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Ozanimod Metabolites: A Comparative Analysis
of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of ozanimod
hydrochloride and its major active metabolites, CC112273 and CC1084037, with other

receptors. The information is compiled from publicly available pharmacological studies and

regulatory documents to support research and drug development efforts.

Introduction
Ozanimod is a sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment

of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[1] It

is extensively metabolized in humans, forming several active metabolites.[2][3] The two major

active metabolites, CC112273 and CC1084037, contribute significantly to the overall

pharmacological effect.[4][5] Understanding the receptor binding profiles and potential cross-

reactivity of these metabolites is crucial for a comprehensive assessment of ozanimod's

mechanism of action and safety profile.

Primary Pharmacological Targets: S1P Receptors
Ozanimod and its major active metabolites are potent and selective agonists of two subtypes of

the sphingosine 1-phosphate receptor: S1P1 and S1P5.[1][2][5] This interaction is central to
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ozanimod's therapeutic effects, which are believed to involve the reduction of lymphocyte

migration into the central nervous system.[2] In vitro studies have demonstrated that the active

metabolites bind to the same sites on S1P1 and S1P5 receptors as the parent compound and

exhibit similar pharmacological profiles.[1]

S1P Receptor Binding Affinity and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of

ozanimod and its principal active metabolites for human S1P receptors.

Compound S1P1 Ki (nM) S1P5 Ki (nM)
S1P1 EC50
(nM)

S1P5 EC50
(nM)

Ozanimod 0.4 2.7 0.2 3.3

CC112273 0.2 1.3 0.1 1.5

CC1084037 0.3 2.1 0.2 2.4

Data compiled from in vitro studies.[1]

Off-Target Cross-Reactivity: Monoamine Oxidase B
(MAO-B)
A significant off-target activity has been identified for the major active metabolite, CC112273,

which acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B).[2][6] The

metabolite CC1084037 also inhibits MAO-B, but to a lesser extent.[5] This inhibition is highly

selective for MAO-B over MAO-A.[5]

MAO-B Inhibition Profile
Compound MAO-B IC50 (nM) MAO-A IC50 (nM)

CC112273 5.72 >10,000

CC1084037 58 >10,000

Data from in vitro inhibition assays.[5]
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This cross-reactivity with MAO-B has prompted considerations for potential drug-drug

interactions with adrenergic and serotonergic agents.[2]

Broader Receptor Screening
While comprehensive data from broad receptor screening panels for ozanimod and its

metabolites are not extensively available in the public domain, the primary focus of non-clinical

and clinical pharmacology studies has been on S1P receptors and MAO-B, reflecting their key

pharmacological activities.

Experimental Protocols
S1P Receptor Binding and Functional Assays
1. Radioligand Binding Assay for S1P1 and S1P5 Receptors:

Objective: To determine the binding affinity (Ki) of ozanimod and its metabolites to human

S1P1 and S1P5 receptors.

Methodology: Competitive radioligand binding assays were performed using Chinese

hamster ovary (CHO) cell membranes expressing recombinant human S1P1 and S1P5

receptors.[1]

Radioligand: Tritium-labeled ozanimod ([³H]-ozanimod) was used.[1]

Procedure:

Incubation of cell membranes with a fixed concentration of [³H]-ozanimod and varying

concentrations of the unlabeled competitor (ozanimod or its metabolites).

Separation of bound and free radioligand by filtration.

Quantification of bound radioactivity using liquid scintillation counting.

Calculation of IC50 values from competition curves, which are then converted to Ki values

using the Cheng-Prusoff equation.

2. [35S]-GTPγS Binding Assay for Functional Activity:
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Objective: To assess the functional potency (EC50) of ozanimod and its metabolites as

agonists at S1P receptors.[1]

Methodology: This assay measures the activation of G-proteins coupled to the S1P receptors

upon agonist binding.

Procedure:

Incubation of cell membranes expressing the target S1P receptor subtype with varying

concentrations of the test compound in the presence of [35S]-GTPγS.

Agonist binding stimulates the exchange of GDP for [35S]-GTPγS on the Gα subunit.

The amount of bound [35S]-GTPγS is quantified, reflecting the level of receptor activation.

Dose-response curves are generated to determine EC50 values.

MAO-B Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of ozanimod metabolites on MAO-B.

Methodology: In vitro enzyme inhibition assays were conducted.[2] While specific details of

the assay used for the cited IC50 values are not fully provided in the search results, a typical

protocol is as follows:

Enzyme Source: Recombinant human MAO-B or human platelet mitochondria, which are

rich in MAO-B.[2]

Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine.

Procedure:

Pre-incubation of the MAO-B enzyme with varying concentrations of the inhibitor (e.g.,

CC112273).

Initiation of the enzymatic reaction by adding the substrate.
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Measurement of product formation over time using a suitable detection method (e.g.,

spectrophotometry, fluorometry, or chromatography).

Calculation of the percentage of inhibition at each inhibitor concentration and

determination of the IC50 value from the resulting dose-response curve.
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Caption: Metabolism of ozanimod and interactions with S1P and MAO-B receptors.
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Caption: Workflow for assessing the receptor cross-reactivity of ozanimod and its metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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